molecular formula C17H15ClFN5O B2934869 5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide CAS No. 865655-96-5

5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide

Cat. No.: B2934869
CAS No.: 865655-96-5
M. Wt: 359.79
InChI Key: VNWSQJOKHZYWJX-UHFFFAOYSA-N
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Description

5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring through cyclization reactions, followed by functional group modifications to introduce the amino, chlorophenyl, and fluoromethylphenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cyclization and subsequent modifications .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with varying substituents, such as:

Uniqueness

What sets 5-amino-1-[(3-chlorophenyl)methyl]-n-(3-fluoro-4-methylphenyl)-1h-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O/c1-10-5-6-13(8-14(10)19)21-17(25)15-16(20)24(23-22-15)9-11-3-2-4-12(18)7-11/h2-8H,9,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWSQJOKHZYWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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